

Technical Guide: Physicochemical Profiling of 4-(4-Chlorophenoxy)-1-butanol

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 4-(4-Chlorophenoxy)-1-butanol

Cat. No.: B13035084

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Executive Summary

4-(4-Chlorophenoxy)-1-butanol (CAS: 55129-23-2) is a critical intermediate in the synthesis of phenoxy-alkanoic acid derivatives, including pharmaceutical agents such as fibrates and antifungal compounds.^[1] Its purity is the rate-limiting factor in downstream yield optimization.

This guide moves beyond simple data listing to establish a self-validating quality control system. While often handled as a viscous liquid, its phase behavior under vacuum is the primary metric for purity assessment. This document details the thermodynamic parameters (MP/BP) and the experimental workflows required to verify them.

Physicochemical Profile

The following data aggregates experimental values and thermodynamic predictions. Note that while the compound is often isolated as a liquid, high-purity samples may exhibit supercooling or low-melting solid behavior.

Table 1: Core Physical Properties

| Property | Value / Range | Condition / Method | Reliability |
|------------------------------|--|--------------------------|-----------------------|
| Boiling Point (Experimental) | 118 °C | @ 0.2 Torr (27 Pa) | High (Literature) |
| Boiling Point (Predicted) | 320 °C ± 10 °C | @ 760 Torr (Atmospheric) | Moderate (Calculated) |
| Melting Point | < 25 °C | Liquid at Room Temp | High (Observation) |
| Density | 1.163 ± 0.06 g/cm ³ | @ 20 °C | Predicted |
| Physical State | Viscous, colorless to pale yellow liquid | Standard Ambient Temp | Observation |

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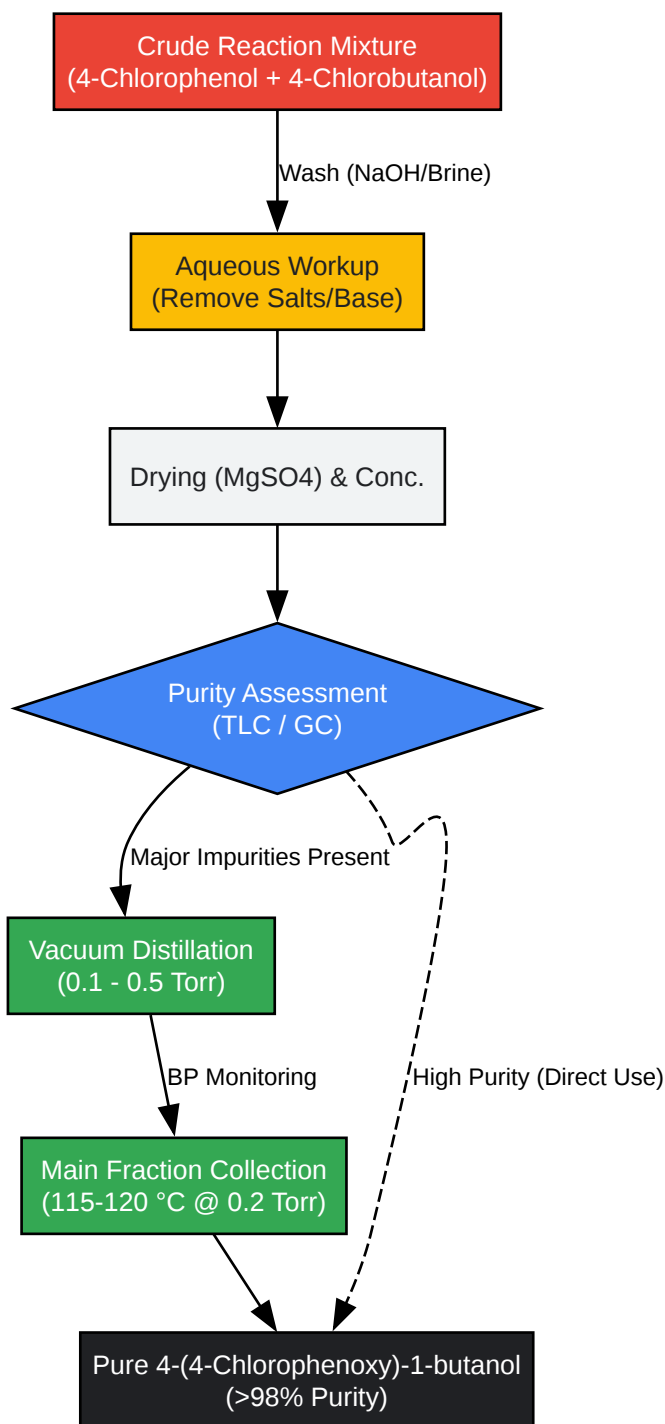
Critical Insight: The high atmospheric boiling point (>300 °C) renders atmospheric distillation destructive due to thermal decomposition. Vacuum distillation is the only viable purification method.

Thermodynamic Context & Purity Logic

Understanding the phase transitions of **4-(4-Chlorophenoxy)-1-butanol** is essential for process control. The relationship between pressure, temperature, and purity follows the Clausius-Clapeyron relation, but practical isolation relies on the separation efficiency at reduced pressures.

Diagram 1: Phase Transition & Purification Logic

The following diagram illustrates the decision matrix for handling this compound based on its physical state and purity requirements.



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Caption: Purification workflow emphasizing vacuum distillation as the primary control point for boiling point verification.

Experimental Determination Protocols

To ensure scientific integrity, the following protocols are designed to be self-validating. If the observed values deviate from the expected ranges, the system flags the sample as impure.

Boiling Point Determination (Vacuum Method)

Objective: Determine the boiling point under reduced pressure to confirm identity and purity.

Equipment:

- Short-path distillation head or Kugelrohr apparatus.
- Calibrated vacuum gauge (Manometer/Pirani).
- Oil bath with digital temperature control.

Protocol:

- System Setup: Assemble the distillation apparatus with high-vacuum grease. Ensure the vacuum pump is capable of reaching < 1 Torr.
- Degassing: Slowly heat the crude oil to $60\text{ }^{\circ}\text{C}$ under weak vacuum (20 Torr) to remove residual solvents (THF, Dichloromethane).
- Ramp: Increase vacuum to 0.2 Torr. Begin heating the oil bath.
- Observation:
 - First Fraction (Fore-run): Volatiles may distill $< 100\text{ }^{\circ}\text{C}$. Discard.
 - Main Fraction: The temperature should stabilize at $118\text{ }^{\circ}\text{C}$. Collect this fraction.
- Validation: If the boiling point fluctuates $> 2\text{ }^{\circ}\text{C}$ at constant pressure, the sample is a mixture. Stop and re-evaluate via GC-MS.

Melting Point / Freezing Point Check

Objective: Although a liquid, checking the freezing behavior can detect high-melting impurities (e.g., unreacted 4-chlorophenol, MP $43\text{ }^{\circ}\text{C}$).

Protocol:

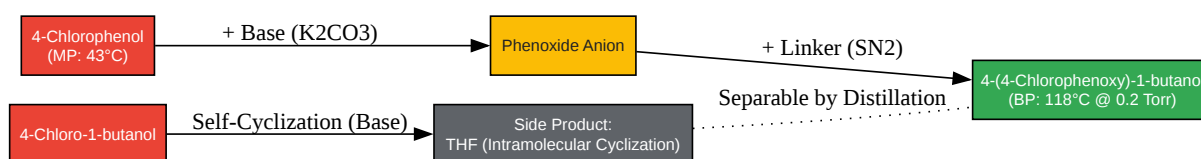
- Place 1 mL of the sample in a test tube.
- Immerse in an ice/salt bath (-10 °C).
- Observation:
 - Pure Compound: Should remain a viscous liquid or crystallize very slowly.
 - Impure (Phenol Contamination): Rapid crystallization or sludge formation indicates unreacted starting material (4-chlorophenol crystallizes easily).

Synthesis & Mechanism

The synthesis typically involves a Williamson etherification. Understanding this pathway highlights the likely impurities (unreacted phenol, elimination products) that affect the MP/BP.

Reaction: 4-Chlorophenol + 4-Chloro-1-butanol + Base (K₂CO₃) → **4-(4-Chlorophenoxy)-1-butanol** + KCl

Diagram 2: Synthesis Pathway & Impurity Risks



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Caption: Reaction pathway showing the competition between product formation and the intramolecular cyclization of 4-chlorobutanol to THF.

References

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Sources

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